molecular formula C23H23N3O2 B296534 (5E)-3-(3-methylbenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

(5E)-3-(3-methylbenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No. B296534
M. Wt: 373.4 g/mol
InChI Key: YTVMNYUHBXKOOA-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(3-methylbenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione, also known as L-690,330, is a small molecule inhibitor of the enzyme farnesyltransferase. This enzyme plays a crucial role in the post-translational modification of proteins, specifically in the addition of a farnesyl group to the C-terminus of proteins that contain a CaaX motif. This modification is important for the proper localization and function of many proteins involved in signal transduction pathways.

Mechanism of Action

As mentioned earlier, (5E)-3-(3-methylbenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione inhibits the enzyme farnesyltransferase. This enzyme is responsible for the addition of a farnesyl group to the C-terminus of proteins that contain a CaaX motif. This modification is important for the proper localization and function of many proteins involved in signal transduction pathways. By inhibiting farnesyltransferase, (5E)-3-(3-methylbenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione disrupts these pathways and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, (5E)-3-(3-methylbenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of nitric oxide, which is involved in inflammation and immune responses. It has also been shown to inhibit the activity of the enzyme geranylgeranyltransferase, which is involved in the modification of other proteins.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-3-(3-methylbenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione in lab experiments is its specificity for farnesyltransferase. This allows researchers to study the specific effects of inhibiting this enzyme without interfering with other pathways. However, one limitation is that farnesyltransferase inhibitors can have off-target effects on other enzymes that are involved in protein modification.

Future Directions

There are several future directions for research on (5E)-3-(3-methylbenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione and other farnesyltransferase inhibitors. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth. Another area is the development of more specific inhibitors that target only the farnesyltransferase enzyme and not other related enzymes. Additionally, there is interest in studying the effects of farnesyltransferase inhibitors on non-cancer cells and their potential use in treating other diseases.

Synthesis Methods

The synthesis of (5E)-3-(3-methylbenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione has been described in several publications. One method involves the reaction of 3-methylbenzylamine with 1-(propan-2-yl)-1H-indole-3-carbaldehyde to form an imine intermediate. This intermediate is then reacted with (E)-3-(2-bromoethylidene)indolin-2-one to form the desired product.

Scientific Research Applications

(5E)-3-(3-methylbenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione has been extensively studied for its potential as an anticancer agent. Farnesyltransferase inhibitors have been shown to be effective in the treatment of various types of cancer, including leukemia, breast cancer, and pancreatic cancer. (5E)-3-(3-methylbenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

(5E)-3-[(3-methylphenyl)methyl]-5-[(1-propan-2-ylindol-3-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C23H23N3O2/c1-15(2)25-14-18(19-9-4-5-10-21(19)25)12-20-22(27)26(23(28)24-20)13-17-8-6-7-16(3)11-17/h4-12,14-15H,13H2,1-3H3,(H,24,28)/b20-12+

InChI Key

YTVMNYUHBXKOOA-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)C(C)C)/NC2=O

SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)C(C)C)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)C(C)C)NC2=O

Origin of Product

United States

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